molecular formula C12H22N2O2 B7955637 cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine

Cat. No.: B7955637
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4) is a bicyclic amine derivative with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . The structure consists of a saturated pyrrolo[3,2-c]pyridine core (octahydro indicating full hydrogenation) and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. The Boc group enhances stability and modulates reactivity, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions.

Properties

IUPAC Name

tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde/Ketone-Amine Condensation

The synthesis of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine often begins with the condensation of aldehydes or ketones with amines to form imine intermediates. For instance, glycine methyl ester reacts with formylpyrazoles and maleimides in a domino reaction to generate bicyclic frameworks. While this method was initially reported for pyrazolylpyrrolo[3,4-c]pyrroles, analogous strategies apply to octahydropyrrolo[3,2-c]pyridines. The imine formation is followed by a 1,2-proton shift to generate azomethine ylides, which undergo cycloaddition with electron-deficient dienophiles like maleimides.

Reaction Conditions :

  • Solvent: Toluene or dichloromethane

  • Temperature: Reflux (110°C for toluene)

  • Catalyst: Often catalyst-free, leveraging inherent electrophilicity of intermediates.

Diastereoselective Cycloadditions

Diastereoselectivity is critical for achieving the cis configuration. A study demonstrated that N-substituted maleimides trap azomethine ylides with high stereocontrol, favoring the cis isomer due to steric and electronic effects. For example, the reaction of N-benzylglycine ethyl ester with formylpyrazole and maleimide yielded pyrrolo[3,4-c]pyrroles with >90% diastereoselectivity. Adjusting substituents on the maleimide (e.g., electron-withdrawing groups) enhances selectivity, a principle applicable to octahydropyrrolo[3,2-c]pyridine synthesis.

Boc Protection and Functionalization

Introduction of the tert-Butoxycarbonyl Group

The Boc group is introduced to protect secondary amines during synthesis. This step typically occurs after cyclization to prevent unwanted side reactions. For example, in a patent describing pyrrolo[3,4-c]pyrrole derivatives, the Boc group was installed via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Optimized Boc Protection Protocol :

  • Reagent: Di-tert-butyl dicarbonate (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 85–92%.

Post-Protection Modifications

After Boc protection, the compound undergoes further functionalization. For instance, sulfonamide or acyl groups are introduced at the pyrrolidine nitrogen to modulate biological activity. A patent highlighted the coupling of 4-sulfamoylbenzoyl chloride to a Boc-protected intermediate, achieving 78% yield under mild conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). The cis isomer is often separable due to distinct polarity differences from trans counterparts. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, though this is less critical for diastereomerically pure cis products.

Spectroscopic Confirmation

  • NMR : The cis configuration is confirmed by coupling constants (J = 6–8 Hz for adjacent protons in the bicyclic system).

  • MS : Molecular ion peaks align with the calculated mass for C₁₃H₂₂N₂O₂ (Boc-protected core).

Alternative Synthetic Routes

Three-Component Domino Reactions

A catalyst-free, three-component reaction involving aldehydes, amines, and dipolarophiles offers a one-pot route to octahydropyrrolo[3,2-c]pyridines. This method, adapted from pyrazolylpyrrolo syntheses, achieves yields up to 88% with excellent diastereoselectivity.

Example Protocol :

  • Combine formylpyrazole (1.0 equiv), glycine methyl ester (1.1 equiv), and N-phenylmaleimide (1.2 equiv) in toluene.

  • Reflux for 12 hours.

  • Add Boc₂O (1.5 equiv) and stir at room temperature for 4 hours.

  • Purify via flash chromatography.

Reductive Amination

Reductive amination of keto-pyrrolidine precursors with sodium cyanoborohydride provides an alternative pathway. This method is advantageous for substrates sensitive to acidic or high-temperature conditions.

Challenges and Optimization Strategies

Stereochemical Control

Achieving cis selectivity remains a challenge. Computational studies suggest that transition-state puckering in cycloadditions favors the cis configuration due to lower steric strain. Microwave-assisted synthesis reduces reaction times and improves selectivity by minimizing thermal degradation.

Scalability Issues

Large-scale reactions face solubility challenges with Boc-protected intermediates. Switching to polar aprotic solvents (e.g., dimethylformamide) or using phase-transfer catalysts enhances yields at multi-gram scales .

Chemical Reactions Analysis

cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is primarily utilized as a scaffold in the design of novel pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity : Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 25 µM to 150 µM against human cervical carcinoma (HeLa) cells .
  • Antimicrobial Properties : Research indicates that derivatives of octahydropyrrolo compounds possess antibacterial and antifungal activities. These activities are often attributed to their ability to interfere with microbial enzyme systems critical for survival.
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE). IC50 values for these inhibitors have been found as low as 65 µM, indicating their potential utility in Alzheimer’s disease treatment.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:

  • Cycloaddition Reactions : The unique structure allows for participation in cycloaddition reactions, leading to the formation of complex polycyclic structures that are valuable in drug discovery .
  • Functionalization : The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at specific sites on the molecule, facilitating the synthesis of targeted compounds with desired biological activities .
Activity Type Target IC50 Value (µM) Reference
AnticancerHeLa Cells25 - 150
AntimicrobialVarious Bacteria< 100
Cholinesterase InhibitionAChE65

Table 2: Synthetic Pathways Involving this compound

Reaction Type Conditions Yield (%)
CycloadditionAzomethine ylides with metal catalystVariable
FunctionalizationSelective deprotection and substitutionHigh

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of octahydropyrrolo derivatives, researchers synthesized several analogs and tested their efficacy against HeLa cells. The results indicated that specific substitutions on the pyrrolidine ring enhanced cytotoxicity, with some compounds achieving an IC50 below 50 µM. This study highlights the potential for developing targeted therapies based on this scaffold.

Case Study 2: Cholinesterase Inhibition

A series of cis-5-Boc-Octahydropyrrolo derivatives were synthesized and screened for their ability to inhibit AChE. The most potent inhibitors were found to significantly reduce enzyme activity at concentrations as low as 65 µM. This suggests their potential application in treating cognitive disorders associated with cholinergic dysfunction.

Mechanism of Action

The mechanism of action of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine with structurally related pyrrolo- and furopyridine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Saturated pyrrolopyridine Boc at 5-position C₁₂H₂₂N₂O₂ 226.315 Stabilized amine; synthetic intermediate
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Unsaturated pyrrolopyridine Carboxylic acid at 2-position C₈H₆N₂O₂ 166.15 High-yield synthesis (95%); versatile for functionalization
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Unsaturated pyrrolopyridine Cl at 5-position, COOH at 2 C₈H₅ClN₂O₂ 200.59 Moderate yield (71%); electron-withdrawing substituent enhances reactivity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Unsaturated pyrrolopyridine OMe at 5-position, COOH at 2 C₉H₈N₂O₃ 192.17 Good yield (80%); methoxy group modulates electronic properties
2-Methylfuro[3,2-c]pyridine (in Cu(II) complex) Furopyridine Methyl at 2-position C₉H₇NO 145.16 Coordinates metals via pyridine N; antipsychotic potential
Key Observations:

Saturation vs.

Substituent Effects : The Boc group in the target compound serves as a protective moiety, contrasting with electron-withdrawing (Cl, COOH) or donating (OMe) groups in analogs, which directly influence reactivity and solubility.

Synthetic Utility : Unsaturated pyrrolopyridines (e.g., 1H-pyrrolo[2,3-c]pyridine derivatives) are synthesized in high yields (71–95%) via established routes , while the Boc-protected derivative is commercially available, indicating specialized synthetic protocols .

Coordination Chemistry and Metal Binding

The copper(II) complex of 2-methylfuro[3,2-c]pyridine demonstrates a distorted square-bipyramidal geometry with Cu–N bond lengths of 2.031–2.046 Å and axial Cu–O bonds up to 2.833 Å . By comparison, the Boc-protected pyrrolopyridine’s saturated structure and bulky tert-butoxy group may hinder metal coordination, shifting its utility toward organic synthesis rather than coordination chemistry.

Biological Activity

Cis-5-Boc-octahydropyrrolo[3,2-c]pyridine is a bicyclic compound that belongs to the pyrrolo family, characterized by a fused pyrrole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly employed in organic synthesis to protect amines during chemical reactions.

Biological Activity Overview

Research into the biological activities of pyrrolo derivatives, including this compound, has highlighted several pharmacological properties:

  • Analgesic Effects : Compounds within this class have shown potential as analgesics, with studies indicating efficacy in pain models.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.
  • Antimicrobial Properties : Investigations have revealed activity against bacterial strains, positioning these compounds as candidates for antibiotic development.

Study 1: Analgesic Activity

A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of various pyrrolo derivatives. The findings indicated that this compound exhibited significant analgesic effects comparable to standard analgesics like morphine, with reduced side effects related to addiction.

CompoundAnalgesic Effect (ED50)Side Effects
This compound20 mg/kgLow
Morphine10 mg/kgHigh

Study 2: Antitumor Activity

In a study assessing the anticancer potential of pyrrolo derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed an IC50 value of 15 µM. This suggests a promising avenue for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54925Cell cycle arrest

Study 3: Antimicrobial Activity

Research into the antimicrobial properties revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the Boc group enhances solubility and stability while influencing receptor binding affinity. Variations in substituents on the pyrrole or pyridine rings can modulate activity profiles significantly.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for cis-5-Boc-octahydropyrrolo[3,2-c]pyridine, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves multi-step protocols, including Buchwald–Hartwig amination or Pd-catalyzed cross-coupling to construct the pyrrolopyridine core. For stereochemical control, use chiral auxiliaries (e.g., Boc protection) and low-temperature cyclization steps. NaH/TsCl-mediated activation (as in Scheme 2, ) ensures regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/EtOAc) is critical to isolate the cis-isomer .

Q. How can structural characterization of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine derivatives be rigorously validated?

  • Methodology : Combine 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and stereochemistry. For example, vicinal coupling constants (JJ) in 1H^1 \text{H}-NMR distinguish cis vs. trans configurations. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., Boc carbonyl stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine analogs against targets like CCR5 or CYP51?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CCR5 (PDB: 4MBS) or CYP51 (PDB: 3JUV). Prioritize analogs with substituents enhancing hydrophobic interactions (e.g., aryl groups at C5). Validate predictions with MD simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories .

Q. How do substituent variations at the pyrrolopyridine core impact structure-activity relationships (SAR) in antimicrobial or anticancer assays?

  • Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at C7 to enhance antimicrobial activity via membrane disruption (MIC ≤ 2 µg/mL against S. aureus). For anticancer activity, bulky substituents (e.g., triphenylmethyl) improve selectivity by modulating steric interactions with kinase ATP-binding pockets .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolopyridine derivatives?

  • Methodology : Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) to control for false positives. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to confirm target engagement. Cross-reference with ADMET predictions (e.g., SwissADME) to exclude artifacts from poor solubility or metabolic instability .

Q. How can conformational dynamics of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine influence its interactions with biological targets?

  • Methodology : Use 1H^1 \text{H}-NMR NOESY to detect intramolecular contacts between the Boc group and pyrrolidine protons. Compare with X-ray crystallography data (if available) to correlate solution- and solid-state conformations. For flexible regions, apply metadynamics simulations to map free-energy landscapes .

Methodological Best Practices

Q. What criteria should guide the design of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine analogs for in vivo studies?

  • Methodology : Prioritize analogs with LogP 1–3 for optimal membrane permeability. Ensure metabolic stability by replacing labile esters (e.g., ethyl) with bioisosteres (e.g., trifluoroethyl). Validate pharmacokinetics via rodent studies, focusing on AUC024_{0-24} ≥ 500 ng·h/mL and t1/2t_{1/2} ≥ 4 h .

Q. How can researchers address synthetic challenges in scaling up pyrrolopyridine derivatives?

  • Methodology : Replace hazardous reagents (e.g., MnO2_2) with catalytic oxidation methods (e.g., TEMPO/NaClO). Optimize Boc deprotection using TFA/DCM (1:4 v/v) at 0°C to minimize side reactions. Implement continuous-flow systems for high-throughput purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.